Cas no 39665-89-9 (9H-Fluoren-9-one,2,7-diacetyl-)
39665-89-9 structure
Product Name:9H-Fluoren-9-one,2,7-diacetyl-
CAS No:39665-89-9
MF:C17H14O2
MW:250.291864871979
CID:304100
PubChem ID:283001
Update Time:2025-04-19
9H-Fluoren-9-one,2,7-diacetyl- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Fluoren-9-one,2,7-diacetyl-
- 2,7-DIACETYLFLUORENE
- 1-(7-acetyl-9H-fluoren-2-yl)ethan-1-one
- 2,7-Diacetylfluoren-9-one
- 2,7-Diacetylfluorenone
- A845548
- 961-27-3
- Maybridge1_002281
- HMS547P15
- 1,1'-(9H-Fluorene-2,7-diyl)di(ethan-1-one)
- SMR000184369
- J-503475
- 1,1'-(9H-fluorene-2,7-diyl)diethanone
- SCHEMBL3399487
- FT-0605804
- D2863
- CHEMBL1601470
- AKOS004908133
- FT-0676441
- 2 7-diacetyl fluorene
- MFCD00045332
- RIRYGERFWHUZBT-UHFFFAOYSA-N
- 2.7-Diacetylfluoren
- DTXSID30914661
- 1,1'-(9H-Fluorene-2,7-diyl)bis(ethan-1-one)
- Cambridge id 5107566
- Ethanone, 1,1'-(9H-fluorene-2,7-diyl)bis-
- MLS000569597
- 39665-89-9
- NSC-137171
- PS-3140
- 17918-17-1
- 2,7-DIACETYL FLUORENE
- Ethanone,1,1'-(9H-fluorene-2,7-diyl)bis-
- 1-(7-acetyl-9H-fluoren-2-yl)ethanone
- HMS2533B16
- CS-0181799
- D90122
- AC-4884
- CCG-233797
- Q-101173
- NSC137171
-
- Inchi: 1S/C17H14O2/c1-10(18)12-3-5-16-14(7-12)9-15-8-13(11(2)19)4-6-17(15)16/h3-8H,9H2,1-2H3
- InChI Key: RIRYGERFWHUZBT-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC2C3C=CC(C(C)=O)=CC=3CC=2C=1
Computed Properties
- Exact Mass: 264.07866
- Monoisotopic Mass: 250.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 34.1A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.183
- Melting Point: 178-179°C
- Boiling Point: 459.6 °C at 760 mmHg
- Flash Point: 171 °C
- PSA: 51.21
- LogP: 3.66300
- Solubility: Not determined
9H-Fluoren-9-one,2,7-diacetyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF69968-10g |
9H-Fluoren-9-one,2,7-diacetyl- |
39665-89-9 | 98% | 10g |
$226.00 | 2024-04-20 | |
| A2B Chem LLC | AF69968-50g |
9H-Fluoren-9-one,2,7-diacetyl- |
39665-89-9 | 98% | 50g |
$664.00 | 2024-04-20 |
9H-Fluoren-9-one,2,7-diacetyl- Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
39665-89-9 (9H-Fluoren-9-one,2,7-diacetyl-) Related Products
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- 24018-00-6(Methanone,1,1'-[1,1'-biphenyl]-2,2'-diylbis[1-phenyl-)
- 6485-97-8(2-Phenylalanthraquinone)
- 4430-15-3(Truxenone)
- 479-79-8(Benzoafluoren-11-one)
- 486-25-9(9-Fluorenone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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